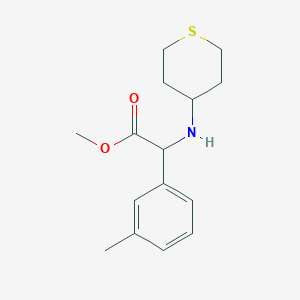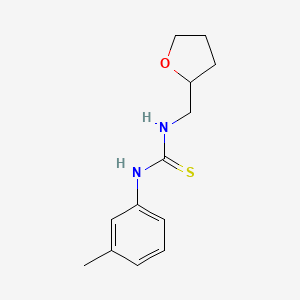![molecular formula C23H17ClN2O2 B3941614 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3941614.png)
2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone
描述
2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone, also known as CMQ, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. CMQ belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
作用机制
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various diseases and pathways. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments.
One of the limitations of using 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is the lack of clinical data on the safety and efficacy of 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone in humans, which limits its potential for clinical translation.
未来方向
For 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone research include investigating its potential as a therapeutic agent, developing more efficient synthesis methods, and exploring its potential as a lead compound for drug development.
科学研究应用
2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In inflammation research, 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response.
In neurodegenerative disorder research, 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-28-18-9-6-8-17(15-18)26-22(14-13-16-7-2-4-11-20(16)24)25-21-12-5-3-10-19(21)23(26)27/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYGSGLTHLHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3941544.png)
![4-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3941547.png)


![1-methyl-2-oxo-2-phenylethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B3941568.png)


![1-[(2-nitrophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3941592.png)

![4-{3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}morpholine](/img/structure/B3941619.png)
![ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3941620.png)
![4-(4-methoxyphenyl)-N-methyl-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B3941626.png)
![2-(4-imino-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)ethanol](/img/structure/B3941634.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941647.png)